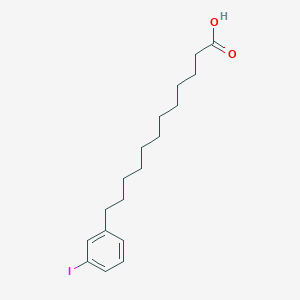

12-(3-Iodophenyl)dodecanoic acid

Description

Properties

CAS No. |

121269-37-2 |

|---|---|

Molecular Formula |

C18H27IO2 |

Molecular Weight |

402.3 g/mol |

IUPAC Name |

12-(3-iodophenyl)dodecanoic acid |

InChI |

InChI=1S/C18H27IO2/c19-17-13-10-12-16(15-17)11-8-6-4-2-1-3-5-7-9-14-18(20)21/h10,12-13,15H,1-9,11,14H2,(H,20,21) |

InChI Key |

OEYYESYFOAZJAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)I)CCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 12-(3-iodophenyl)dodecanoic acid and related compounds:

*Calculated based on structural formula.

Key Observations:

- Substituent Effects on Bioactivity: Iodophenyl vs. Ureido Groups: The iodine atom in this compound introduces steric bulk and electronegativity, which may alter binding to enzymatic targets (e.g., sEH) compared to ureido-substituted analogs like CUDA and AUDA. For instance, AUDA’s adamantyl group enhances hydrophobic interactions with sEH but reduces oral bioavailability due to poor solubility . Azido and Fluorescent Tags: AzDA’s photoreactive azido group enables covalent crosslinking in mitochondrial studies, while P12’s pyrene moiety allows real-time tracking of fatty acid uptake . The iodine in this compound could similarly serve as a heavy atom for crystallography or radioimaging.

Pharmacokinetic and Stability Comparisons

- CUDA and AUDA: CUDA is widely used as an internal standard in LC/MS/MS due to its stability under analytical conditions . AUDA, however, exhibits suboptimal pharmacokinetics (30% oral bioavailability) owing to its high logP value (~7.5), prompting the development of esterified derivatives (e.g., AUDA-nBE) for improved solubility .

- AzDA and P12: AzDA’s stability under photoactivation conditions is critical for its use in mitochondrial studies , whereas P12’s fluorescence stability in hydrophobic environments enables continuous cellular uptake monitoring .

Q & A

Q. What are the common synthetic pathways for preparing 12-(3-Iodophenyl)dodecanoic acid, and how do reaction conditions influence yield?

The synthesis typically involves introducing the iodophenyl group to the dodecanoic acid backbone via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. Key steps include protecting the carboxylic acid group during iodination to prevent side reactions. Reaction temperature, catalyst selection (e.g., Pd-based catalysts for coupling), and solvent polarity critically impact yield and purity. Post-synthesis purification often employs column chromatography or recrystallization .

Q. How can researchers confirm the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy is essential for verifying the iodophenyl substitution pattern (e.g., aromatic proton shifts at δ 7.1–7.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy validates the carboxylic acid group (stretching at ~1700 cm⁻¹). Purity is assessed via HPLC with UV detection, particularly to resolve regioisomers .

Q. What are the primary biological targets of iodophenyl-substituted fatty acids like this compound?

Structural analogs, such as 12-(4-Nitrophenyl)dodecanoic acid and adamantyl-ureido derivatives, inhibit soluble epoxide hydrolase (sEH), a key enzyme in lipid signaling. The iodophenyl group may enhance target binding through hydrophobic interactions or halogen bonding. Preliminary assays should include sEH activity measurements using fluorescent substrates (e.g., PHOME) .

Advanced Research Questions

Q. How does the iodine substituent in this compound influence its pharmacokinetic profile compared to nitro or adamantyl analogs?

The iodine atom increases molecular weight and lipophilicity, potentially improving blood-brain barrier penetration but reducing aqueous solubility. Comparative studies with nitro or adamantyl derivatives show that iodine’s larger atomic radius may alter binding kinetics to sEH or other targets. In vivo studies using radiolabeled versions (e.g., with ¹²³I) can track tissue distribution and metabolic stability .

Q. What experimental strategies resolve contradictions in reported bioactivity data for iodophenyl fatty acid derivatives?

Discrepancies may arise from differences in assay conditions (e.g., enzyme source, pH) or cellular uptake efficiency. Researchers should:

Q. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic applications?

Systematic modifications to the phenyl ring (e.g., electron-withdrawing groups) or fatty acid chain length can enhance potency. For example:

Q. What advanced analytical techniques quantify this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) achieves nanomolar sensitivity in plasma or tissue homogenates. Isotope dilution using deuterated internal standards (e.g., d₃-labeled analogs) improves accuracy. For imaging, iodine’s radiopacity enables micro-CT visualization in preclinical models .

Methodological Considerations

Q. How do researchers address low solubility of this compound in aqueous assays?

Q. What in vitro models best predict the anti-inflammatory efficacy of this compound?

Primary macrophages or endothelial cells treated with lipopolysaccharide (LPS) or cytokines (e.g., TNF-α) are standard. Measure downstream biomarkers like epoxy fatty acid (EpFA) levels via LC-MS and pro-inflammatory cytokines (IL-6, TNF-α) via ELISA .

Data Interpretation and Optimization

Q. Why might this compound show divergent activity in cell-based vs. enzyme-level assays?

Cellular permeability, efflux pumps (e.g., P-glycoprotein), or intracellular metabolism (e.g., β-oxidation of the fatty acid chain) can reduce effective concentrations. Use fluorescent derivatives to correlate intracellular accumulation with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.